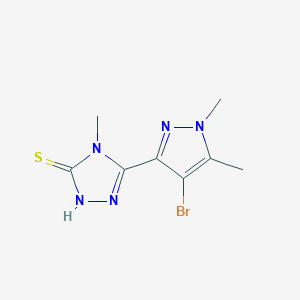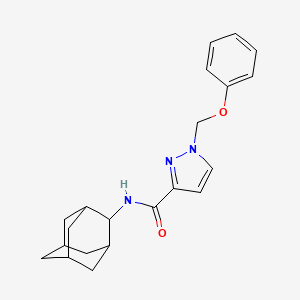![molecular formula C18H15Cl3N4O4 B14929983 4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14929983.png)
4-chloro-N'-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-1,5-dimethyl-1H-pyrazole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple halogenated phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a Lewis acid catalyst.
Halogenation: The phenyl groups are halogenated using reagents such as chlorine or bromine under controlled conditions to achieve the desired substitution pattern.
Final Coupling: The final step involves coupling the halogenated phenyl groups with the pyrazole-furan intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
科学的研究の応用
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent due to its unique structure and reactivity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the function of certain enzymes or proteins essential for the survival of pathogens . The compound’s halogenated phenyl groups and pyrazole ring play a crucial role in binding to these targets and disrupting their normal function.
類似化合物との比較
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)phenol: Another halogenated phenyl compound with similar structural features.
N-(5-((2,4-Dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl): A compound with a thiadiazole ring and similar halogenated phenyl groups.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
Uniqueness
4-CHLORO-N’-({5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of a pyrazole ring, a furan ring, and multiple halogenated phenyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C18H15Cl3N4O4 |
|---|---|
分子量 |
457.7 g/mol |
IUPAC名 |
4-chloro-N'-[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]-1,5-dimethylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C18H15Cl3N4O4/c1-9-15(21)16(24-25(9)2)18(27)23-22-17(26)13-6-4-11(29-13)8-28-14-7-10(19)3-5-12(14)20/h3-7H,8H2,1-2H3,(H,22,26)(H,23,27) |
InChIキー |
JAHSWNWRUVBHES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B14929904.png)

![ethyl 2-{[(4-nitrophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14929917.png)
![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14929923.png)
acetate](/img/structure/B14929931.png)

![N-(5-chloropyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929944.png)
![4-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B14929968.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14929976.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B14929985.png)
![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929992.png)
![5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930001.png)
![2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B14930008.png)
